Methyl 4-(4-amino-2-fluorophenyl)butanoate
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Overview
Description
Methyl 4-(4-amino-2-fluorophenyl)butanoate is an organic compound with the molecular formula C11H14FNO2. It is a derivative of butanoic acid and contains both an amino group and a fluorine atom on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-amino-2-fluorophenyl)butanoate typically involves the esterification of 4-(4-amino-2-fluorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality ester .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-amino-2-fluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-(4-amino-2-fluorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-amino-2-fluorophenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-4-(4-fluorophenyl)butanoate: Similar structure but with a different position of the amino group.
Methyl 4-(3-fluorophenyl)butanoate: Similar structure but with the fluorine atom in a different position.
Uniqueness
Methyl 4-(4-amino-2-fluorophenyl)butanoate is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
methyl 4-(4-amino-2-fluorophenyl)butanoate |
InChI |
InChI=1S/C11H14FNO2/c1-15-11(14)4-2-3-8-5-6-9(13)7-10(8)12/h5-7H,2-4,13H2,1H3 |
InChI Key |
XLRVGMNTJLTDMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=C(C=C(C=C1)N)F |
Origin of Product |
United States |
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